3-Methoxy-2-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

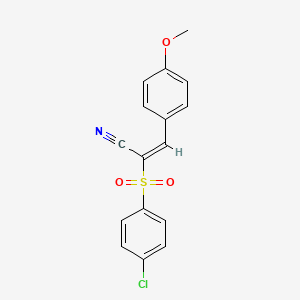

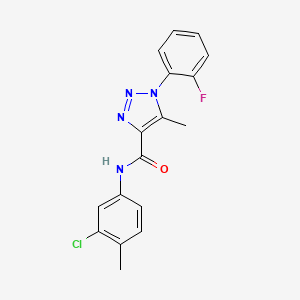

3-Methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is a derivative of nitrophenol where a methoxy group is substituted at the third position .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another method involves the use of 5-Methyl-2-nitrophenol in the synthesis of 3-methoxy-4-nitrotoluene .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a nitro group (-NO2) attached to it . The molecular weight of this compound is 169.14 g/mol .Chemical Reactions Analysis

The nitro group in this compound makes the benzene ring more reactive. This increased reactivity allows for electrophilic substitution reactions to occur more readily . The -OH group also has a 2,4-directing effect, meaning that incoming groups will tend to go into the 2- position (next door to the -OH group) or the 4- position (opposite the -OH group) .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 78.0 to 82.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Atmospheric Reactivity and Environmental Impacts

Methoxyphenols like 3-Methoxy-2-nitrophenol are produced from the pyrolysis of wood lignin. Research has shown that the reaction of these compounds with hydroxyl radicals results in the formation of nitroguaiacol isomers as main oxidation products. These findings suggest that nitroguaiacols, including compounds similar to this compound, can be used as tracers for biomass burning emissions in the atmosphere. This has significant environmental implications, particularly in understanding and tracking air quality and pollution sources (Lauraguais et al., 2014).

2. Synthesis and Chemical Reactions

This compound is a key component in various chemical syntheses. It is selectively nitrosated in specific reactions, and the products of these reactions are used in further chemical processes. For instance, improved procedures for the preparation of related compounds from 3-Methoxyphenol have been established, highlighting its versatility in chemical synthesis (Maleski, 1993).

3. Material Science and Coatings

In material science, this compound related compounds are studied for their potential in creating protective coatings. Electropolymerization studies involving similar methoxyphenols have been conducted to synthesize films for corrosion protection on various materials. These studies help in the development of more effective and durable coatings, especially for industrial applications (Samet et al., 2010).

4. Optical Properties

The linear and nonlinear optical properties of methoxynitrophenol isomers, including this compound, have been investigated for potential applications in photonics and optoelectronics. These studies contribute to the development of new materials with specific optical properties for use in various technological applications (Nagasawa et al., 1993).

Wirkmechanismus

Target of Action

3-Methoxy-2-nitrophenol, an organic compound that contains a nitro group, has been shown to inhibit the growth of bacteria . The primary target of this compound is the enzyme active site in bacteria . By binding to this site, it inhibits protein synthesis, thereby preventing bacterial growth .

Mode of Action

The compound interacts with its target, the enzyme active site, by forming a complex that inhibits the normal function of the enzyme . This interaction results in the inhibition of protein synthesis, a crucial process for bacterial growth and survival .

Biochemical Pathways

It is known that the compound interferes with protein synthesis in bacteria . This disruption could affect various downstream effects, including bacterial growth and proliferation.

Pharmacokinetics

The compound’s solubility and other physical and chemical properties may influence its bioavailability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of protein synthesis in bacteria . On a cellular level, this results in the prevention of bacterial growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light or heat can affect the synthesis of the compound . Additionally, the compound’s effectiveness may vary depending on the specific strain of bacteria and the conditions in which they are found.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFJTCWCTWGRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)